molecular formula C7H7ClN4O2 B3302729 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine CAS No. 918889-15-3

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine

Cat. No.: B3302729
CAS No.: 918889-15-3
M. Wt: 214.61 g/mol
InChI Key: NNWSQRLDWYRIRV-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is widely used in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then chlorinated.

    Cyclopropylamine Addition: Cyclopropylamine is introduced to the chlorinated pyrimidine under controlled conditions.

    Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation, although this is less common.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are still under investigation, but it is known to affect protein synthesis and cellular signaling .

Comparison with Similar Compounds

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c8-7-9-3-5(12(13)14)6(11-7)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWSQRLDWYRIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cyclopropylamine (1.8 ml) and N,N-diisopropylethylamine (6.6 ml) were dissolved into 75 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (5.0 g) in dichloromethane (15 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for 40 min. Purification was conducted by a column chromatography to obtain a bright-yellow solid (2.6 g) in a yield of 47%. 1H NMR (400 MHz, CDCl3): δ 8.84 (s, 1H), 7.35 (s, 1H), 3.84 (m, 1H), 1.36 (m, 4H) ppm.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
47%

Synthesis routes and methods II

Procedure details

To 10.0 g (53 mmol, 1.0 eq.) of 2,4-dichloro-5-nitropyrimidine in 40 mL of THF at −78° C. was added 22 mL (120 mmol, 2.2 eq.) of N,N-diisopropylethylamine and 3.7 mL (53 mmol, 1.0 eq.) of cyclopropylamine. The reaction mixture was stirred at −78° C. for 30 min and then allowed to warm to room temperature and stirred for an additional 1 h. The solvent was removed in vacuo to afford a yellow solid. The product was purified by flash chromatography (15% EtOAc/hexanes) to provide 8.8 g (8.1 mmol, 77%) of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine (I-1) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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